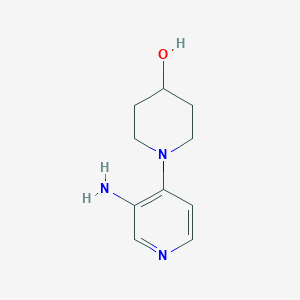

1-(3-Aminopyridin-4-yl)piperidin-4-ol

Description

Contextualization within Nitrogen-Heterocyclic Compound Chemistry

Nitrogen-heterocyclic compounds, which are cyclic molecules containing at least one nitrogen atom within the ring system, form the backbone of a vast array of pharmaceuticals and biologically active natural products. mdpi.com The piperidine (B6355638) ring, a saturated six-membered heterocycle, and the pyridine (B92270) ring, its aromatic counterpart, are among the most prevalent of these structures in drug design. mdpi.comnih.gov

Piperidine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.gov The non-aromatic, flexible nature of the piperidine ring allows it to adopt various conformations, which can be crucial for binding to biological targets. Conversely, the flat, electron-deficient pyridine ring provides a rigid anchor and can engage in different types of molecular interactions, such as pi-stacking.

The compound 1-(3-Aminopyridin-4-yl)piperidin-4-ol uniquely merges these two key heterocyclic systems. The direct linkage of the piperidine nitrogen to the pyridine ring at the 4-position, along with the presence of an amino group on the pyridine and a hydroxyl group on the piperidine, creates a molecule with a distinct three-dimensional geometry and electronic properties. This strategic combination of saturated and aromatic heterocycles is a common design element in the development of novel therapeutic agents.

Table 1: Core Heterocyclic Components of this compound

| Feature | Pyridine | Piperidine |

|---|---|---|

| Structure | Aromatic, six-membered ring with one nitrogen atom. | Saturated, six-membered ring with one nitrogen atom. |

| Nature | Planar, electron-deficient. | Non-planar (typically adopts a chair conformation), electron-rich nitrogen. |

| Reactivity | Undergoes electrophilic substitution (with difficulty) and nucleophilic substitution. The nitrogen atom is basic. | The nitrogen atom is a nucleophilic and basic secondary amine. The C-H bonds can be functionalized. news-medical.net |

| Prevalence | A core structure in numerous pharmaceuticals and natural products. | One of the most significant synthetic fragments for drug design. mdpi.com |

Significance as a Complex Molecular Scaffold

In medicinal chemistry, a molecular scaffold refers to a core structure of a molecule to which various functional groups can be attached. The resulting series of compounds, known as a chemical library, can then be screened for biological activity. The compound this compound is an exemplary molecular scaffold due to its inherent structural complexity and the presence of multiple, distinct reactive sites.

The key functional groups—the primary aromatic amine (-NH2), the tertiary amine linking the rings, and the secondary alcohol (-OH)—provide handles for diverse chemical transformations. For instance:

The primary amino group on the pyridine ring can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents.

The hydroxyl group on the piperidine ring can be esterified, etherified, or oxidized to a ketone (a piperidone), which is itself a valuable intermediate for further reactions. dtic.mil

This versatility allows for the systematic modification of the scaffold to fine-tune properties such as solubility, lipophilicity, and binding affinity for specific biological targets. Research on related 4-aminopiperidine (B84694) scaffolds has shown that this core is an interesting lead structure for developing novel agents, such as antifungals, by modifying the substituents on the piperidine nitrogen and the 4-amino group. mdpi.comnih.gov Similarly, the 1-(piperidin-4-yl) scaffold has been explored for developing inhibitors of targets like the NLRP3 inflammasome. nih.gov

Current Research Landscape and Future Directions

While specific published research focusing exclusively on this compound is limited, the broader research landscape for related piperidine-pyridine hybrids is active and promising. The development of novel synthetic methods to create complex piperidines more efficiently is a significant area of current research, aiming to reduce the number of steps, improve yields, and avoid costly metal catalysts. news-medical.net

The current focus for scaffolds of this nature is often on their application as key intermediates in the synthesis of high-value molecules for drug discovery. news-medical.net For example, substituted piperidines are central to drugs targeting the central nervous system, inflammation, and infectious diseases. nih.govnih.govnih.gov

Table 2: Examples of Research on Biologically Active Piperidine Scaffolds

| Scaffold Type | Research Focus | Potential Application | Reference(s) |

|---|---|---|---|

| 4-Aminopiperidines | Inhibition of ergosterol (B1671047) biosynthesis | Antifungal agents | mdpi.com |

| 4-(2-Aminoethyl)piperidine | Ligands for the σ1 receptor | Antiproliferative agents | nih.gov |

| 1-(Piperidin-4-yl)-dihydro-benzoimidazol-2-one | Inhibition of the NLRP3 inflammasome | Anti-inflammatory agents | nih.gov |

| 4-Aminopiperidine (4AP) | Inhibition of viral assembly and release | Hepatitis C virus (HCV) antivirals | nih.gov |

Future research involving this compound and its derivatives will likely proceed in several directions:

Synthetic Innovation: Developing more efficient, scalable, and stereoselective synthetic routes to access the core scaffold and its enantiomerically pure forms. news-medical.netrsc.org

Library Synthesis: Using the scaffold as a starting point to generate a diverse library of analogues through modification of its amino and hydroxyl functional groups.

Biological Screening: Testing these new compounds against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, where the unique 3D arrangement of functional groups might lead to high-affinity and selective binding.

Computational Studies: Employing molecular modeling to predict the binding modes of derivatives with target proteins, guiding the rational design of more potent and selective compounds. nih.gov

The modular nature of this scaffold makes it a highly attractive platform for discovering new chemical entities to address unmet medical needs. news-medical.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

1-(3-aminopyridin-4-yl)piperidin-4-ol |

InChI |

InChI=1S/C10H15N3O/c11-9-7-12-4-1-10(9)13-5-2-8(14)3-6-13/h1,4,7-8,14H,2-3,5-6,11H2 |

InChI Key |

LAFDDVWXRNFACS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=NC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Aminopyridin 4 Yl Piperidin 4 Ol

Strategic Retrosynthesis and Fragment Coupling Approaches

A logical retrosynthetic analysis of 1-(3-aminopyridin-4-yl)piperidin-4-ol involves the disconnection of the C-N bond between the pyridine (B92270) and piperidine (B6355638) rings. This bond is the most synthetically feasible to form in the forward direction. This disconnection leads to two primary synthons: a 3-aminopyridin-4-yl cation equivalent and a piperidin-4-ol anion equivalent, or more practically, their corresponding reactive precursors.

The most common and effective forward reaction for forming such an aryl-amine bond is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. wikipedia.orgpsu.edu This approach would utilize a halo-substituted pyridine as the electrophilic partner and piperidin-4-ol as the nucleophilic partner. Therefore, the key fragments for the synthesis are a 4-halo-3-aminopyridine, such as 4-chloro-3-aminopyridine, and piperidin-4-ol.

Alternative strategies could include a nucleophilic aromatic substitution (SNAr) reaction. However, SNAr reactions on electron-rich pyridine rings can be challenging and often require harsh conditions or highly activated substrates. researchgate.net The Buchwald-Hartwig amination generally offers milder conditions and a broader substrate scope, making it the preferred strategic choice. psu.edu

Optimized Synthetic Pathways and Reaction Cascade Design

The forward synthesis of this compound is best achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples a 4-halo-3-aminopyridine with piperidin-4-ol. The synthesis of the starting material, 4-chloro-3-aminopyridine, can be accomplished from readily available 3-aminopyridine (B143674). acs.orgnih.govunibo.it

The key coupling step involves the reaction of 4-chloro-3-aminopyridine with piperidin-4-ol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yield and purity.

The target compound, this compound, as named, does not possess any chiral centers and is therefore achiral. The piperidin-4-ol ring has a plane of symmetry passing through the nitrogen and the C4-hydroxyl group.

However, if chiral derivatives were desired, stereoselective synthesis would become a critical consideration. The synthesis of enantiomerically pure piperidin-4-ol derivatives can be achieved through various methods, including the use of chiral starting materials or asymmetric synthesis. mdpi.compurdue.edu For instance, strategies employing asymmetric hydrogenation or biocatalytic resolutions have been developed for related chiral 4-amino-3-hydroxy piperidines. rsc.org Such chiral building blocks could then be used in the coupling reaction to produce enantiomerically pure analogs of the target compound.

The cornerstone of the synthesis is the palladium-catalyzed Buchwald-Hartwig amination. This reaction has been extensively developed to allow the coupling of a wide range of aryl halides with various amines. wikipedia.orgpsu.edu The efficiency of the coupling of 4-chloro-3-aminopyridine with piperidin-4-ol is highly dependent on the catalytic system.

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. researchgate.netcmu.edu

Key components for an optimized reaction include:

Palladium Precatalyst: Pd(OAc)2 or Pd2(dba)3 are common choices. acs.org

Phosphine Ligand: Sterically hindered biarylphosphine ligands are generally most effective. Ligands like XPhos, tBuXPhos, or BrettPhos have shown excellent performance in similar aminations, often leading to higher yields and faster reaction times. rsc.orgresearchgate.net Bidentate ligands such as BINAP and DPEPhos have also been used effectively. wikipedia.org

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is frequently used, although weaker bases like Cs2CO3 or K3PO4 can be employed to improve functional group tolerance. acs.org

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. wuxiapptec.comacs.org

The following table summarizes potential conditions for the Buchwald-Hartwig amination based on literature for similar substrates.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Aryl Halide | 4-chloro-3-aminopyridine | Commercially available or synthesizable from 3-aminopyridine. nih.govunibo.it |

| Amine | piperidin-4-ol | Commercially available cyclic secondary amine. |

| Pd Precatalyst | Pd(OAc)2, Pd2(dba)3 | Common and effective Pd(0) sources after in situ reduction. acs.org |

| Ligand | XPhos, tBuXPhos, BrettPhos | Sterically hindered ligands that promote efficient oxidative addition and reductive elimination. rsc.orgresearchgate.net |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | NaOt-Bu for high reactivity; K3PO4 or Cs2CO3 for milder conditions and better functional group tolerance. acs.org |

| Solvent | Toluene, 1,4-Dioxane | Common aprotic solvents for Buchwald-Hartwig reactions. wuxiapptec.comacs.org |

| Temperature | 80-110 °C | Typical temperature range for these cross-coupling reactions. acs.org |

Sustainable and Green Chemistry Practices in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of this compound can be designed with green chemistry principles in mind. mdpi.com

Solvent Selection: A major contributor to waste in chemical synthesis is the use of volatile organic solvents. Research into greener alternatives for palladium-catalyzed cross-couplings has identified several options. Water, being non-toxic and abundant, is a highly desirable green solvent. acs.org Protocols for copper-catalyzed N-arylations in water have been developed and could be explored as an alternative. acs.org Other green solvents for palladium-catalyzed reactions include renewable options like limonene, p-cymene, and 2-MeTHF. acs.orgacs.org Even vegetable oils have been shown to be effective media for Buchwald-Hartwig aminations.

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. The Buchwald-Hartwig amination, being a coupling reaction with the formation of a salt byproduct, can have a moderate to good atom economy.

A theoretical calculation for the proposed synthesis is as follows:

Reaction: C5H5ClN2 (4-chloro-3-aminopyridine) + C5H11NO (piperidin-4-ol) → C10H15N3O (product) + HCl

Table 2: Atom Economy Calculation

| Compound | Formula | Molar Mass (g/mol) |

|---|---|---|

| 4-chloro-3-aminopyridine | C5H5ClN2 | 128.56 |

| piperidin-4-ol | C5H11NO | 101.15 |

| Total Reactants | 229.71 | |

| This compound | C10H15N3O | 193.24 |

| Desired Product | 193.24 |

Percent Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Percent Atom Economy = (193.24 / 229.71) x 100 ≈ 84.1%

This calculation does not include the catalyst, ligand, or base, but it demonstrates the inherent efficiency of the core transformation.

Conventional heating methods can be energy-intensive and time-consuming. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often improved yields. psu.edupurdue.edu

Lack of Specific Data Precludes Detailed Analysis of this compound's Chemical Transformations

The inquiry sought to detail the chemical behavior of This compound , focusing on the selective functionalization of its distinct chemical moieties, the synthesis of its analogues, and its properties as a ligand in coordination chemistry. However, the available scientific literature does not provide specific examples or in-depth studies on this particular molecule that would be necessary to address the outlined topics accurately.

While general methodologies for the modification of piperidine and aminopyridine structures are well-documented, applying these general principles to This compound without specific experimental data would be speculative and would not meet the standards of a scientifically rigorous article. Research on related but structurally distinct compounds does exist, but per the instructions, such information falls outside the scope of this article.

The requested sections and subsections for the article were as follows:

Chemical Transformations and Derivatization Strategies of 1 3 Aminopyridin 4 Yl Piperidin 4 Ol

Formation of Coordination Complexes and Supramolecular Assemblies

Ligand Properties in Metal Coordination Chemistry

A search for patents and research articles specifically investigating these aspects for 1-(3-Aminopyridin-4-yl)piperidin-4-ol did not yield the necessary detailed findings or data tables.

It is important to note that the absence of published data does not signify a lack of chemical reactivity for this compound, but rather that such specific transformations may not have been a focus of published research to date.

Self-Assembly Tendencies and Non-Covalent Interactions

The molecular architecture of this compound lends itself to a variety of non-covalent interactions that can drive self-assembly processes, leading to the formation of ordered supramolecular structures. The key functional groups—the aminopyridine ring and the piperidin-4-ol moiety—provide sites for hydrogen bonding, while the aromatic pyridine (B92270) ring allows for potential π-π stacking interactions.

The primary amino group on the pyridine ring and the hydroxyl group on the piperidine (B6355638) ring are both excellent hydrogen bond donors. Simultaneously, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. This duality allows for the formation of robust and directional hydrogen-bonding networks. These interactions can lead to the assembly of molecules into chains, sheets, or more complex three-dimensional architectures.

In addition to hydrogen bonding, the aromatic pyridine ring can participate in π-π stacking interactions. wikipedia.org These are non-covalent interactions between aromatic rings that contribute to the stability of supramolecular assemblies. The extent of these interactions is dependent on the relative orientation of the pyridine rings in the crystal lattice. In analogous heterocyclic systems, such as 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, weak aromatic π-π stacking interactions with a centroid–centroid separation of 3.5559 (11) Å have been observed between inversion-related pyrimidine (B1678525) rings. researchgate.net It is plausible that similar interactions could be observed in the solid-state structure of this compound.

Furthermore, cation-π interactions, which are significant non-covalent forces in structural biology, could also play a role, particularly in environments where the aminopyridine moiety is protonated. nih.gov These interactions involve the electrostatic attraction between a cation and the electron cloud of a nearby π-system.

Below is a table summarizing the potential non-covalent interactions involving this compound, with representative data from a closely related structure.

| Interaction Type | Donor/Acceptor or Participating Moiety | Representative Distance (Å) |

| Hydrogen Bond | N-H···N | - |

| Hydrogen Bond | O-H···N | - |

| Hydrogen Bond | N-H···O | - |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | ~3.56 |

Theoretical and Computational Investigations of 1 3 Aminopyridin 4 Yl Piperidin 4 Ol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for exploring the electronic characteristics of a molecule. asianpubs.org These methods provide insights into molecular structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For 1-(3-Aminopyridin-4-yl)piperidin-4-ol, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, which is susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine (B92270) ring, indicating sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Heterocyclic Systems (Note: These values are illustrative, based on DFT studies of analogous compounds, and not specific to this compound.)

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Substituted Piperidines | -6.2 to -6.5 | -0.8 to -1.2 | 5.0 to 5.7 | asianpubs.org |

| Aminopyridine Derivatives | -5.5 to -6.0 | -1.0 to -1.5 | 4.0 to 5.0 | researchgate.net |

| Natural Product Analogues | -5.87 | -1.42 | 4.45 | nih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netdeeporigin.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. deeporigin.com Green and yellow areas represent intermediate and near-zero potential, respectively. researchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These sites are the most probable for electrophilic attack and for forming hydrogen bonds as acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group (-NH2) and the hydroxyl group (-OH). These are the primary sites for nucleophilic attack and act as hydrogen bond donors.

Neutral Potential (Green): Distributed over the carbon skeleton of the piperidine (B6355638) and pyridine rings.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it determines how the molecule fits into a receptor's binding site.

The piperidine ring, similar to cyclohexane, is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. wikipedia.org In this conformation, substituents can occupy either axial or equatorial positions. For this compound, two chair conformers are possible. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. Therefore, the most stable conformation is expected to have both the large 3-aminopyridin-4-yl group at the N1 position and the hydroxyl group at the C4 position in equatorial or pseudo-equatorial orientations. Computational methods can calculate the relative energies of different conformers and the energy barriers for interconversion (e.g., ring inversion from one chair form to another).

Stereoelectronic effects involve the influence of orbital overlap on molecular geometry and stability. youtube.com In piperidine rings, interactions such as hyperconjugation between the nitrogen lone pair and adjacent anti-periplanar σ* orbitals can influence conformational preference.

Hydrogen bonding plays a crucial role in defining the structure and interactions of this compound. nih.gov The molecule possesses multiple hydrogen bond donors and acceptors, allowing for the formation of complex intra- and intermolecular networks. nih.govrsc.org

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydroxyl group's hydrogen (-OH) at the C4 position and the nitrogen atom of the pyridine ring. This interaction would influence the molecule's preferred conformation.

Intermolecular Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonds are expected. The amino group (-NH2), the piperidine nitrogen (-NH-), and the hydroxyl group (-OH) can all act as hydrogen bond donors, while the pyridine nitrogen and the hydroxyl oxygen can act as acceptors. These interactions are key to the crystal packing of the molecule. nih.gov

Table 2: Potential Hydrogen Bond Donors and Acceptors

| Feature | Type | Location |

|---|---|---|

| Amino Group (-NH₂) | Donor | Pyridine Ring (Position 3) |

| Pyridine Nitrogen | Acceptor | Pyridine Ring |

| Piperidine Nitrogen | Donor/Acceptor | Piperidine Ring (Position 1) |

| Hydroxyl Group (-OH) | Donor/Acceptor | Piperidine Ring (Position 4) |

Molecular Dynamics Simulations in Solution and Solid State Models

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a compound in different environments, such as in aqueous solution or within a crystal lattice. researchgate.net

For this compound, MD simulations could be employed to:

Analyze conformational flexibility in solution: MD can reveal how the molecule's conformation changes over time due to thermal fluctuations and interactions with solvent molecules. This is crucial for understanding its behavior in a biological medium.

Study solvation effects: Simulations can model the hydration shell around the molecule, identifying key water molecules that form stable hydrogen bonds and influence solubility and binding.

Model solid-state behavior: MD can be used to simulate the crystal structure, providing insights into the stability of the crystal lattice and the nature of intermolecular forces, such as the hydrogen bonding networks discussed previously.

Investigate receptor binding: If a biological target is known, MD simulations can model the dynamic interactions between the ligand and the protein's active site, helping to validate docking poses and estimate binding stability. tandfonline.com

Solvation Effects and Intermolecular Dynamics

The study of solvation effects is crucial for understanding a compound's behavior in different chemical environments. Computational models can simulate the interactions between a solute molecule and various solvents, predicting properties like solubility and conformational preferences. nih.gov For a molecule containing both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen and the hydroxyl oxygen), the nature of the solvent is expected to play a significant role in its intermolecular dynamics. However, specific molecular dynamics simulations or quantum mechanical calculations detailing these effects for this compound are not present in the current body of scientific literature.

Simulations of Molecular Self-Assembly

The potential for this compound to undergo molecular self-assembly, driven by intermolecular forces such as hydrogen bonding, is a topic of theoretical interest. Such studies would typically involve molecular dynamics simulations to observe how multiple molecules of the compound interact and organize over time. This information can be valuable in materials science and supramolecular chemistry. At present, no such simulation studies for this specific compound have been published.

Computational Prediction of Spectroscopic Signatures (Beyond Basic Identification)

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which is fundamental for structural elucidation.

Vibrational Frequency Analysis (FT-IR, Raman)

Theoretical vibrational frequency analysis, often performed using DFT methods, can predict the positions and intensities of bands in the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations provide a detailed picture of the vibrational modes of the molecule, aiding in the assignment of experimentally observed spectra. For this compound, a theoretical vibrational analysis would be expected to reveal characteristic frequencies for the N-H stretching of the amino group, O-H stretching of the alcohol, C-N stretching of the pyridine and piperidine rings, and various bending and ring deformation modes. Without specific computational studies, a detailed table of predicted vibrational frequencies cannot be compiled.

NMR Chemical Shift Prediction for Complex Structural Elucidation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry, particularly for complex molecules where spectral interpretation can be ambiguous. nih.gov DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts that, when compared with experimental data, can confirm the structure of a compound. nih.gov For this compound, theoretical predictions would be instrumental in assigning the signals for the protons and carbons in the distinct pyridine and piperidine ring systems. The lack of published computational work on this molecule means that a table of predicted NMR chemical shifts is not available.

Advanced Analytical and Structural Characterization of 1 3 Aminopyridin 4 Yl Piperidin 4 Ol

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules arrange themselves in the solid state.

Single Crystal Structure Determination and Polymorphism

The determination of a single crystal structure is a primary goal in the characterization of a new chemical entity. It involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed model of the electron density within the crystal, from which the atomic positions can be inferred. For compounds within the piperidine (B6355638) and pyridine (B92270) class, this analysis reveals critical conformational details, such as the common chair conformation of the piperidine ring. nih.govnih.govresearchgate.netnih.gov

While no specific single crystal structure determination for 1-(3-Aminopyridin-4-yl)piperidin-4-ol is available in the surveyed literature, the crystallographic data for analogous compounds provide a clear precedent for the type of information that would be obtained. For instance, the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol (B141385) shows the piperidine ring in a nearly ideal chair conformation. researchgate.net Similarly, in the structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, both piperidine rings adopt chair conformations. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. While no specific polymorphic studies on this compound have been reported, any comprehensive solid-state characterization would involve screening for different crystalline forms under various crystallization conditions.

Table 1: Example of Crystallographic Data for a Substituted Piperidine Compound This table presents data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile as an illustration.

| Parameter | Value |

| Chemical Formula | C₁₇H₂₃N₃ |

| Molecular Weight | 269.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.090 (2) |

| b (Å) | 11.100 (2) |

| c (Å) | 13.446 (3) |

| β (°) | 100.72 (3) |

| Volume (ų) | 1479.7 (5) |

| Z | 4 |

Data sourced from reference nih.gov.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, such as hydrogen bonds, van der Waals forces, and π-interactions, are fundamental to the stability of the crystal lattice. Analysis of these interactions provides insight into the solid-state properties of the material.

For this compound, one would expect a rich network of hydrogen bonds due to the presence of the amino (-NH₂) and hydroxyl (-OH) groups, which can act as hydrogen bond donors, and the nitrogen atoms of the pyridine and piperidine rings, which can act as acceptors.

In related structures, these interactions are well-documented. For example, the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol features strong O—H···N and weak N—H···O hydrogen bonds that link molecules into a centrosymmetric tetramer. researchgate.net In the case of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions are present. nih.gov The synthesis and analysis of other complex heterocyclic systems also heavily rely on understanding these non-covalent interactions through techniques like Hirshfeld surface analysis to visualize and quantify them. mdpi.com A similar analysis for this compound would be crucial for understanding its solid-state behavior.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose in the pharmaceutical industry due to its high resolution and sensitivity. For a compound like this compound, a reversed-phase HPLC method would likely be developed to quantify its purity and identify any process-related impurities or degradation products.

Chiral Separation Methodologies (if applicable)

Chirality is a key consideration for many biologically active molecules. The compound this compound is achiral as it possesses a plane of symmetry. Therefore, chiral separation methodologies are not applicable to the compound itself.

However, it is important to note that many structurally related piperidine derivatives are chiral and their synthesis often requires stereocontrol or chiral resolution. rsc.orggoogle.com For instance, the synthesis of chiral (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been explored through various strategies, including asymmetric hydrogenation and biocatalytic resolution. rsc.org Should a synthetic route to a chiral analog of this compound be required, techniques such as chiral HPLC or Supercritical Fluid Chromatography (SFC) with chiral stationary phases would be essential to separate and quantify the enantiomers.

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. This accuracy allows for the unambiguous determination of a molecule's chemical formula.

In the context of synthesis, HRMS is invaluable for confirming the identity of the final product and for elucidating reaction mechanisms. By analyzing the reaction mixture at different time points, it is possible to identify intermediates, byproducts, and rearrangement products, thereby providing strong evidence for a proposed mechanistic pathway. mdpi.com

While no specific experimental HRMS studies on the synthesis of this compound were found, predicted data for closely related isomers are available. uni.luuni.lu This data illustrates the types of ionic species that would be observed and their exact masses. An experimental HRMS analysis of this compound would be expected to confirm its molecular formula of C₁₀H₁₅N₃O.

Table 2: Predicted Collision Cross Section (CCS) Data for an Isomer, 1-(3-aminopyridin-2-yl)piperidin-4-ol This table presents predicted data as an illustration of what HRMS analysis can provide.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 194.12878 | 143.7 |

| [M+Na]⁺ | 216.11072 | 149.6 |

| [M-H]⁻ | 192.11422 | 145.4 |

| [M+K]⁺ | 232.08466 | 146.0 |

| [M+H-H₂O]⁺ | 176.11876 | 135.4 |

Data sourced from reference uni.lu.

Applications of 1 3 Aminopyridin 4 Yl Piperidin 4 Ol As a Versatile Synthetic Building Block

Precursor for Elaborate Heterocyclic Systems

The strategic placement of nucleophilic and electrophilic sites within 1-(3-Aminopyridin-4-yl)piperidin-4-ol makes it an ideal starting material for the synthesis of complex, multi-ring heterocyclic structures. The piperidine (B6355638) ring is a common motif in medicinal chemistry, and methods to construct or functionalize it are of great interest. mdpi.comresearchgate.net The dual functionality of the subject compound provides a platform for creating novel fused and spirocyclic systems.

The presence of both a primary amine (NH₂) and a secondary alcohol (OH) group allows for sequential or one-pot reactions to build additional rings onto the existing scaffold. The primary amine on the pyridine (B92270) ring can undergo a variety of classical amine reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form imines or enamines. The hydroxyl group on the piperidine ring can be engaged in etherification, esterification, or can be oxidized to a ketone, providing a new site for reactivity.

For instance, intramolecular cyclization reactions can be envisioned following the initial functionalization of one group. A reaction sequence could involve acylating the primary amino group with a reagent that also contains a leaving group, which could then react with the piperidinol oxygen to form a new fused ring system. The development of practical synthetic routes for aminopiperidine-fused imidazopyridines has demonstrated the utility of such building blocks in creating tricyclic structures through processes like copper-catalyzed coupling and cyclization. nih.gov

The table below outlines potential reactions for creating multi-ring structures.

| Functional Group | Reagent Type | Potential Reaction | Resulting Structure Type |

| 3-Amino Group | Dicarbonyl Compound (e.g., 2,5-hexanedione) | Paal-Knorr Synthesis | Pyrrole-fused Pyridine |

| 3-Amino Group & 4-Piperidinol | Phosgene or equivalent | Cyclization | Fused Oxazinone or similar heterocycle |

| 4-Piperidinol (after oxidation to ketone) & 3-Amino Group | Intramolecular Condensation | Cyclization | Fused Pyridopiperidine |

Beyond simple cyclizations, this compound is a valuable scaffold for constructing more intricate molecular frameworks. A chemical scaffold is a core structure upon which various substituents can be systematically added to explore chemical space. The 4-aminopiperidine (B84694) motif, a key part of the title compound, is recognized as an important scaffold for discovering bioactive molecules. nih.gov Similarly, piperidine-based pyrazoles have been explored as novel scaffolds for probing biological targets. nih.gov

The compound's distinct reactive handles allow for orthogonal chemical strategies, where one functional group can be modified while the other is protected, enabling the controlled, step-wise assembly of complex molecules. For example, the primary amine could be used as a handle to attach the scaffold to a solid support for combinatorial synthesis, while the hydroxyl group is modified in solution-phase chemistry. The piperidine scaffold itself is a key component in a multitude of compounds, where its conformation and substitution pattern are critical for activity. mdpi.com

Scaffold for the Development of Functional Materials (Non-Biological)

While extensively explored in drug discovery, the functional groups of this compound also suggest its potential use as a monomer or building block for non-biological functional materials.

The presence of two distinct functional groups—a primary amine and a hydroxyl group—positions this compound as a potential A-B type monomer for step-growth polymerization.

Polyamides: The primary amino group can react with a dicarboxylic acid (or its derivative, like an acyl chloride) in a polycondensation reaction. If a diacyl chloride is used, the hydroxyl group might also react, leading to cross-linked materials or polyester-polyamides.

Polyethers: The hydroxyl group could be used to form polyethers under appropriate conditions, such as Williamson ether synthesis with a dihaloalkane monomer.

Polyurethanes: The reaction of the hydroxyl and amino groups with diisocyanates would lead to the formation of polyurethanes, potentially with unique properties conferred by the heterocyclic core.

Although specific research on polymerizing this compound is not prominent, the fundamental reactivity of its functional groups supports this potential application.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The subject compound has multiple features that make it an excellent candidate for building supramolecular structures:

Hydrogen Bond Donors: The primary amine (-NH₂) and the hydroxyl (-OH) groups are strong hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group are effective hydrogen bond acceptors.

This combination of donors and acceptors can facilitate self-assembly into well-ordered, one-, two-, or three-dimensional networks. The rigidity of the pyridine ring combined with the flexibility of the piperidine ring could lead to the formation of interesting crystalline structures or gels. The use of similar building blocks, such as 4-aminopiperidine, in the synthesis of dendritic (tree-like) macromolecules highlights the utility of such motifs in creating complex, ordered architectures.

Applications in Catalysis and Ligand Design (Non-Biological)

The structural features of this compound make it a promising candidate for the design of ligands for metal-based catalysis.

The 3-aminopyridine (B143674) moiety is a classic "chelating" motif. The pyridine nitrogen and the adjacent amino group can bind simultaneously to a single metal center, forming a stable five-membered ring. This bidentate coordination is a common feature in many successful catalyst systems. The piperidinol portion of the molecule can also influence the catalytic activity by:

Providing a secondary coordination site: The hydroxyl group's oxygen atom could coordinate to the metal, potentially making the ligand tridentate.

Influencing steric properties: The bulky piperidine ring can create a specific steric environment around the metal center, which can influence the selectivity of a catalytic reaction.

Modulating solubility: The polar OH group can improve the solubility of the resulting metal complex in polar solvents.

The table below summarizes the features relevant to ligand design.

| Structural Feature | Role in Ligand Design | Potential Metal Coordination |

| 3-Amino and Pyridine Nitrogen | Bidentate Chelation (N,N-donor) | Transition metals (e.g., Pd, Ru, Cu, Rh) |

| Piperidin-4-ol Oxygen | Secondary coordination site (O-donor) | Can lead to tridentate (N,N,O) coordination |

| Piperidine Ring | Steric Bulk | Influences substrate access and reaction selectivity |

While specific applications of this compound in non-biological catalysis are not yet widely reported, the foundational principles of ligand design strongly suggest its potential in this field, for example, in reactions like cross-coupling, hydrogenation, or oxidation.

Use as a Ligand in Organometallic Chemistry

There is currently no available scientific literature detailing the use of this compound as a ligand in organometallic chemistry. The potential of this compound to act as a chelating ligand, likely through the nitrogen atoms of the pyridine ring and the amino group, has not been explored in published research. Consequently, no data on the synthesis of its metal complexes, their structural characterization (e.g., via X-ray crystallography), or the spectroscopic and electronic properties of such complexes has been reported.

Table 1: Organometallic Complexes of this compound

| Metal Center | Coordination Mode | Resulting Complex | Key Findings | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

No published data is available for organometallic complexes involving this compound.

Catalytic Activity in Organic Transformations

Consistent with the lack of information on its organometallic complexes, there are no published studies investigating the catalytic activity of this compound or its metal complexes in any organic transformations. The potential for this molecule to catalyze reactions, for instance, through Lewis acid or base mechanisms, or as a component of a transition metal catalyst, remains an uninvestigated area of research. Therefore, no data regarding its efficacy, substrate scope, or mechanistic pathways in catalysis can be presented.

Table 2: Catalytic Applications of this compound

| Organic Transformation | Catalytic System | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

No published data is available on the catalytic use of this compound.

Future Prospects and Emerging Research Frontiers

Exploration of Novel Reaction Pathways and Reagents

The synthesis of substituted aminopyridines and piperidines is a central theme in medicinal and materials chemistry. mdpi.com Future research will focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Key areas of exploration include:

Multicomponent Reactions (MCRs) : MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. nih.gov The development of new one-pot reactions for aminopyridine synthesis, using various enaminones and primary amines, presents a promising avenue for creating derivatives in a faster, cleaner, and solvent-free manner. nih.gov This approach simplifies synthetic procedures and reduces waste compared to traditional multi-step syntheses.

Advanced Catalysis : Palladium-catalyzed C-N bond formation (amination) has become a general and modular method for synthesizing aminopyridines. acs.org Future work will likely focus on developing more active, stable, and reusable catalysts, potentially using less expensive and more abundant metals. A recent innovation combines biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.net

Radical-Mediated Cyclization : Nitrogen-centered radical cyclization is an emerging strategy for constructing nitrogen-containing heterocycles. acs.org Investigating these pathways, initiated by methods like proton-coupled electron transfer (PCET), could offer novel disconnections and synthetic routes to the piperidine (B6355638) core under mild, photoredox-catalyzed conditions. acs.org

Novel Reagents : The use of inexpensive, readily available, and environmentally benign reagents is a growing trend. acs.org For instance, methods using iodine/oxone to mediate three-component couplings or leveraging di-tert-butyl dicarbonate (B1257347) (Boc₂O) as an in-situ source of isobutene for cycloadditions represent practical and sustainable approaches to building complex heterocyclic scaffolds. acs.org

Integration with Advanced Automation and Flow Chemistry

The shift from traditional batch processing to continuous flow chemistry represents a paradigm change in chemical synthesis. researchgate.net This technology, especially when combined with automation, offers significant advantages for the synthesis of pyridine (B92270) and piperidine derivatives. organic-chemistry.orgsyrris.com

Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and enhanced reproducibility. organic-chemistry.orgnih.gov For reactions involving hazardous intermediates or highly exothermic processes, the small reactor volume in flow systems significantly mitigates risk. researchgate.net A key advantage is the potential for seamless scalability from laboratory discovery to industrial production without extensive re-optimization. researchgate.netnih.gov

The integration of automation and machine learning with flow systems enables "smart" laboratories. syrris.com Bayesian optimization and other algorithms can be used to explore a reaction space efficiently, simultaneously optimizing multiple objectives like yield and production rate. nih.gov This human-in-the-loop or fully automated approach accelerates process development and can uncover optimal conditions that might be missed by traditional one-variable-at-a-time optimization. nih.govmit.edu These automated systems can integrate synthesis, workup, and analysis into a single, continuous process, dramatically increasing efficiency. researchgate.net

| Feature | Traditional Batch Chemistry | Automated Flow Chemistry |

|---|---|---|

| Process Controlthermostat | Limited control over temperature gradients and mixing. | Precise control over parameters, superior heat and mass transfer. organic-chemistry.org |

| Safetyhealth_and_safety | Higher risk with large volumes of hazardous materials/reactions. | Inherently safer due to small reactor volumes and better containment. researchgate.net |

| Scalabilityaspect_ratio | Difficult; often requires complete re-optimization ("scale-up") | Easier to scale by running the system for longer periods ("scale-out"). nih.gov |

| Reproducibilityrepeat | Can be variable between batches and scales. | High reproducibility due to consistent, steady-state conditions. nih.gov |

| Integrationintegration_instructions | Discrete steps for synthesis, workup, and analysis. | Enables telescoping of multiple steps into one continuous process. researchgate.netsyrris.com |

| Optimizationmonitoring | Manual, slow, one-variable-at-a-time approach. | Amenable to AI/machine learning for rapid, multi-parameter optimization. nih.gov |

Predictive Modeling for Synthetic Design and Material Properties

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For molecules like 1-(3-Aminopyridin-4-yl)piperidin-4-ol, predictive modeling can accelerate the discovery and development cycle significantly.

Quantitative Structure-Property Relationship (QSPR) : QSPR models establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. researchgate.netresearchgate.net By using molecular descriptors, these models can predict properties such as boiling point, melting point, and enthalpy of formation for new or untested pyridine derivatives. researchgate.netresearchgate.net This allows researchers to screen virtual libraries of compounds and prioritize the synthesis of candidates with the most promising characteristics.

Deep Learning and AI : More advanced deep learning models are being developed to predict a wide range of properties with even greater accuracy. nih.govmdpi.com These models can learn from large datasets of chemical information, using representations like SMILES strings, to predict aqueous solubility, partition coefficients, and even biological activity. mdpi.com Data augmentation techniques, such as using generative adversarial networks (WGANs), can overcome limitations of small experimental datasets to improve prediction accuracy. nih.gov

Synthesis Planning : Computer-Aided Synthesis Planning (CASP) tools are emerging that can propose viable synthetic routes to complex target molecules. mit.edu These programs analyze millions of published reactions to suggest synthetic strategies, which can then be validated and implemented, sometimes in conjunction with automated flow chemistry platforms. mit.edu This synergy between predictive software and automated hardware has the potential to transform how molecules are designed and created.

| Modeling Technique | Primary Input | Predicted Properties/Outputs | Example Application |

|---|---|---|---|

| QSPRquery_stats | Molecular Descriptors (e.g., topological indices) | Physicochemical properties (melting/boiling point, enthalpy). researchgate.netresearchgate.net | Predicting thermodynamic properties of pyridine derivatives. researchgate.net |

| Deep Learning (e.g., GNN, LSTM)model_training | Molecular Graphs or SMILES Strings | Aqueous solubility, biological activity, reaction outcomes. mdpi.com | Predicting drug properties from SMILES sequences. mdpi.com |

| Computer-Aided Synthesis Planning (CASP)science | Target Molecular Structure | Potential retrosynthetic pathways and reaction steps. mit.edu | Guiding the development of a telescoped flow synthesis for a drug. mit.edu |

Development of Specialized Analytical Techniques for Complex Systems

As synthetic methods become more sophisticated, analytical techniques must evolve to provide deeper insights into molecular structure, purity, and behavior. For aminopyridine-containing compounds, which can be hydrophilic and exist in complex matrices, specialized analytical methods are crucial.

Future research in this area will likely focus on:

Advanced Chromatography : While standard HPLC and GC are workhorse techniques, challenges remain, particularly for polar compounds like aminopyridines which can exhibit poor peak shape. helixchrom.comnih.gov New methods are being developed that avoid ion-pairing reagents, making them compatible with mass spectrometry (LC/MS) and allowing for more sensitive and selective detection. helixchrom.com

In-line and Real-time Analysis : The integration of analytical tools directly into flow chemistry systems is a major frontier. Low-field NMR spectroscopy, for example, can be coupled to flow setups for real-time reaction monitoring and optimization without the need for deuterated solvents. nih.gov This provides immediate feedback that can be used by automated systems to adjust reaction conditions on the fly.

Spectroscopy for Complex Interactions : Understanding how a molecule like this compound interacts with its environment (e.g., with water molecules) is fundamental to understanding its properties. acs.org Cryogenic photodissociation spectroscopy, combined with quantum chemistry calculations, is a powerful technique for probing non-covalent interactions, such as the ionic hydrogen bonds that form in solvated complexes. acs.org This provides precise information on how solvation affects a molecule's electronic and vibrational properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing substituents to the piperidin-4-ol scaffold to optimize pharmacological activity?

- Methodological Answer : Nucleophilic substitution and reductive amination are key strategies. For example, coupling 4-hydroxy-piperidine derivatives with aryl halides via Buchwald-Hartwig amination (yields: 48–87%) enables diverse substituent incorporation . Optimization of reaction conditions (e.g., catalyst choice, solvent polarity) can improve regioselectivity. Post-synthetic modifications, such as salt formation (e.g., oxalate salts), enhance stability and solubility for pharmacological testing .

Q. Which in vitro assays are recommended for preliminary evaluation of anti-inflammatory activity in 1-(3-Aminopyridin-4-yl)piperidin-4-ol derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC50 against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using fluorometric or colorimetric substrates .

- Cytokine profiling : Use ELISA to quantify TNF-α or IL-6 suppression in LPS-stimulated macrophages .

- Cell viability assays : Assess cytotoxicity via MTT or resazurin reduction in normal cell lines (e.g., HEK-293) to prioritize non-toxic candidates .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify regiochemistry of substitutions (e.g., aromatic protons at δ 7.3–7.5 ppm for iodophenyl groups) .

- HPLC-MS : Ensure >95% purity using C18 columns with acetonitrile/water gradients .

- Melting point analysis : Compare experimental values (e.g., 198–209°C for oxalate salts) to literature to confirm crystallinity .

Advanced Research Questions

Q. How do structural modifications to the piperidin-4-ol ring influence selectivity for sphingosine kinase 1 (SK1) over SK2?

- Methodological Answer :

- SAR studies : Introduce hydrophobic groups (e.g., 4-octylphenethyl) to the piperidine nitrogen. RB-005 (4-hydroxy-piperidine derivative) shows 15-fold SK1/SK2 selectivity due to optimal hydrophobic interactions in the SK1 binding pocket .

- Molecular docking : Use X-ray crystallography data (e.g., PDB: 8A3T) to model steric clashes with SK2-specific residues .

- Kinetic assays : Compare Ki values using <sup>3</sup>H-sphingosine to quantify competitive inhibition .

Q. What strategies reconcile conflicting data on multi-target effects (e.g., anti-inflammatory vs. dopamine receptor antagonism)?

- Methodological Answer :

- Selectivity profiling : Use radioligand binding assays (e.g., <sup>3</sup>H-spiperone for D2 receptors) to quantify off-target interactions .

- Transcriptomic analysis : Perform RNA-seq on treated cells to identify pathways modulated beyond primary targets .

- Dose-response studies : Establish therapeutic windows where primary activity (e.g., IC50 for SK1) dominates over secondary effects .

Q. How can crystallography guide the optimization of this compound derivatives for retinol-binding protein (CRBP1) inhibition?

- Methodological Answer :

- Co-crystallization : Resolve ligand-CRBP1 complexes (e.g., PDB: 8A3T) to map hydrogen bonds between the piperidin-4-ol hydroxyl and Arg<sup>111</sup> .

- Free energy calculations : Use MM-GBSA to predict binding affinity changes upon introducing sulfonyl or methoxy groups .

- Mutagenesis : Validate key residues (e.g., Tyr<sup>60</sup>) via alanine scanning to confirm binding determinants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.